molecular formula C17H22N6O3 B2726412 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea CAS No. 1448059-40-2

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea

Cat. No.: B2726412
CAS No.: 1448059-40-2
M. Wt: 358.402
InChI Key: UBPINCFBAQUCJM-UHFFFAOYSA-N
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Description

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea is a useful research compound. Its molecular formula is C17H22N6O3 and its molecular weight is 358.402. The purity is usually 95%.
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Properties

IUPAC Name

1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3/c1-22(2)15-12(10-18-16(21-15)23(3)4)20-17(24)19-11-5-6-13-14(9-11)26-8-7-25-13/h5-6,9-10H,7-8H2,1-4H3,(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPINCFBAQUCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC3=C(C=C2)OCCO3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes a pyrimidine ring and a dihydrobenzo[d][1,4]dioxin moiety. The presence of dimethylamino groups enhances its solubility and potential interaction with biological targets.

PropertyValue
Molecular FormulaC₁₆H₁₉N₅O₃
Molecular Weight329.35 g/mol
CAS Number1448036-45-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit various kinases involved in cell signaling pathways. For instance, the compound exhibits potent inhibitory activity against Plasmodium falciparum CDPK1 (IC50 values as low as 0.09 µM), suggesting potential use in antimalarial therapies .

Antimalarial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antimalarial properties. The compound under investigation has been evaluated for its efficacy against the chloroquine-sensitive strain of Plasmodium falciparum (3D7). The structure-activity relationship (SAR) indicates that modifications at the 2 and 4 positions of the pyrimidine ring can enhance potency and selectivity against malaria parasites .

Cytotoxicity

In addition to antimalarial activity, the compound's cytotoxic effects were assessed using HepG2 human liver cancer cells. The results indicated that while the compound is effective against malaria parasites, it also possesses some level of cytotoxicity, necessitating further optimization to improve selectivity .

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Study on Urea Derivatives : A study synthesized a series of urea derivatives based on the pyrimidine framework and evaluated their antimalarial activity. The most promising derivatives showed IC50 values ranging from 0.09 µM to 7.2 µM against Plasmodium falciparum .
  • QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) modeling was employed to predict the biological activity of various substituted pyrimidines. This modeling highlighted the importance of specific functional groups in enhancing biological efficacy while minimizing toxicity .

Comparative Analysis with Similar Compounds

Compound NameIC50 (μM)TargetReference
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(...)0.09PfCDPK1
2,4-Diaminopyrimidine derivatives7.2PfCDPK1
Other pyrimidine derivativesVariesVarious kinases

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